N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide
CAS No.: 201415-44-3
Cat. No.: VC21394810
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201415-44-3 |
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Molecular Formula | C16H16N2O3 |
Molecular Weight | 284.31g/mol |
IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide |
Standard InChI | InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Standard InChI Key | VMMWLLMFKPISCN-GZTJUZNOSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
SMILES | COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Introduction
Structural Characteristics and Properties
N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide (C16H16N2O3) possesses a molecular weight of 284.31 g/mol and features several key structural components . The molecule consists of a phenoxy group attached to an acetyl moiety, which is linked to a hydrazide functional group that connects to a 4-methoxybenzylidene unit. This arrangement creates a compound with multiple potential binding sites for biological targets and metal coordination.
The compound typically adopts an E-configuration around the C=N double bond, as evidenced by its official name including the (E)- designation . This configuration is energetically favorable and generally more stable than the Z-isomer due to reduced steric hindrance between the methoxybenzylidene and phenoxyacetyl groups.
Key physical and chemical properties include:
Synthesis Methodologies
Classical Condensation Reaction
The synthesis of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves the acid-catalyzed condensation reaction between 2-phenoxyacetohydrazide and 4-methoxybenzaldehyde (p-anisaldehyde). This methodology follows standard procedures for Schiff base formation through nucleophilic addition followed by dehydration.
A general synthetic procedure based on related compounds would involve:
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Dissolving 2-phenoxyacetohydrazide (2 mmol) in absolute ethanol (20 ml)
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Adding 4-methoxybenzaldehyde (2.1 mmol) to the solution
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Adding a catalytic amount of hydrochloric acid (2-3 drops)
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Stirring the mixture at room temperature for 1-5 hours
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Monitoring reaction completion by thin-layer chromatography
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Neutralizing with 10% aqueous sodium bicarbonate solution
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Filtering and washing the precipitate with water (20 ml)
Microwave-Assisted Synthesis
Modern approaches to synthesizing hydrazide derivatives, including compounds structurally similar to N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide, have employed microwave irradiation techniques. This methodology offers significant advantages in terms of reaction efficiency, yield optimization, and adherence to green chemistry principles.
Research on related compounds has demonstrated that microwave irradiation (160-320 Watts for 2-8 minutes) can effectively promote condensation reactions between hydrazides and aromatic aldehydes . This approach substantially reduces reaction times compared to conventional heating methods while potentially improving yields to 68-81% .
The microwave-assisted pathway aligns with green chemistry objectives by:
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Reducing energy consumption
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Minimizing reaction times
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Often eliminating the need for toxic solvents
Spectroscopic Characterization
While comprehensive spectroscopic data specifically for N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is limited in the available literature, predicted spectral characteristics can be reasonably extrapolated from structurally related compounds.
Infrared Spectroscopy
The infrared spectrum of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide would be expected to display characteristic absorption bands for its key functional groups:
Nuclear Magnetic Resonance
The expected ¹H NMR spectrum (in DMSO-d6) would likely exhibit the following signals:
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
-NH | 11.5-11.8 | singlet | 1H |
-CH=N | 8.3-8.8 | singlet | 1H |
Aromatic protons | 6.9-7.9 | multiplets | 9H |
-OCH₂- | 4.5-4.8 | singlet | 2H |
-OCH₃ | 3.8-3.9 | singlet | 3H |
This prediction is based on the NMR data from related compounds such as N'-(4-methoxybenzylidene)-3,4,5-trihydroxybenzohydrazide, which shows similar structural elements with the methoxybenzylidene moiety .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 284, corresponding to the molecular weight of the compound . Fragmentation patterns would likely include cleavages at the hydrazide linkage and loss of the phenoxy and methoxy groups.
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing the biological activities of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide and related compounds. Several structural variations have been explored in the literature:
These modifications can significantly influence:
Computational Studies and Molecular Modeling
Computational studies on related compounds provide insights into the electronic properties and structural characteristics that may be applicable to N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide.
Density Functional Theory (DFT) calculations have been employed to investigate similar Schiff bases, examining properties such as:
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Frontier molecular orbital energies (HOMO-LUMO gap)
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Vibrational frequencies
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NMR chemical shifts
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Dipole moments
These computational approaches help elucidate the electronic structure and reactivity patterns that underlie the compound's biological activities and chemical behavior.
Molecular Docking Studies
Molecular docking studies with similar hydrazide derivatives have provided valuable insights into their potential interactions with biological targets. For example, 2-hydroxybenzohydrazide derivatives have been docked against ENR inhibitors (Pdb.1C14), revealing potential binding modes and interaction patterns .
Similar studies with N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide could help predict:
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Potential biological targets
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Binding affinities
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Key interaction points
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Structural modifications to enhance activity
Applications and Future Research Directions
Pharmaceutical Applications
The structural versatility and potential biological activities of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide make it relevant for pharmaceutical research in several areas:
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Antimicrobial agent development, particularly against resistant strains
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Anti-inflammatory and analgesic drug research
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Enzyme inhibitor development
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Scaffold for combinatorial chemistry and drug discovery
Coordination Chemistry
Hydrazide-based Schiff bases like N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide can function as versatile ligands for metal coordination due to their multiple potential donor sites. The resulting metal complexes may exhibit enhanced biological activities or novel physicochemical properties compared to the free ligand.
Future Research Directions
Several promising avenues for future research on N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide include:
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Comprehensive biological activity profiling against diverse pathogens and disease models
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Systematic structure-activity relationship studies with strategically designed analogs
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Further development of green synthesis methodologies, including solvent-free approaches
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Investigation of metal complexes and their applications
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Advanced computational studies to predict optimal structural modifications
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Exploration of applications in materials science and catalysis
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